(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol
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Overview
Description
(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol is a natural product derived from the roots of Pteris multifida, a fern species. It belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities, including anti-neuroinflammatory properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Pterokaurane R primarily targets microglia cells , which are resident immune cells in the central nervous system . These cells play a significant role in neuroinflammation, which is associated with various neurodegenerative diseases, including Alzheimer’s disease .
Mode of Action
Pterokaurane R interacts with its targets by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells . This interaction results in a reduction in the expression of the cyclooxygenase-2 (COX-2) protein and the level of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .
Biochemical Pathways
The primary biochemical pathway affected by Pterokaurane R is the inflammatory response pathway in the central nervous system. By inhibiting NO production, Pterokaurane R reduces oxidative stress and inflammation caused by activated microglia . This action can potentially mitigate the progression of neurodegenerative diseases.
Result of Action
The molecular and cellular effects of Pterokaurane R’s action include significant inhibition of NO production in LPS-stimulated BV-2 cells, reduction in the expression of the COX-2 protein, and decrease in the level of pro-inflammatory mediators . These results suggest that Pterokaurane R could be a potential lead compound that acts as an anti-neuroinflammatory agent .
Biochemical Analysis
Biochemical Properties
Pterokaurane R plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory and neuroprotective activities. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and various cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These interactions are primarily inhibitory, reducing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). By inhibiting these enzymes and proteins, Pterokaurane R helps to mitigate inflammation and oxidative stress, which are key factors in neurodegenerative diseases .
Cellular Effects
Pterokaurane R exerts notable effects on various cell types, particularly microglial cells in the central nervous system. It has been shown to reduce the activation of microglia, which are the primary immune cells in the brain. This reduction in microglial activation leads to decreased production of inflammatory cytokines and mediators, thereby protecting neurons from inflammation-induced damage. Additionally, Pterokaurane R influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and modulates gene expression related to inflammation and oxidative stress .
Molecular Mechanism
The molecular mechanism of Pterokaurane R involves its binding interactions with key biomolecules. It binds to the active sites of enzymes like COX-2 and NOS, inhibiting their activity and thus reducing the production of inflammatory mediators. Pterokaurane R also affects gene expression by modulating transcription factors such as NF-κB, leading to decreased expression of pro-inflammatory genes. These molecular interactions contribute to its overall anti-inflammatory and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pterokaurane R have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods. It may undergo gradual degradation when exposed to light and high temperatures. Long-term studies have shown that Pterokaurane R continues to exert its anti-inflammatory effects over time, with no significant loss of potency. In both in vitro and in vivo studies, the compound has demonstrated sustained efficacy in reducing inflammation and protecting neuronal cells .
Dosage Effects in Animal Models
The effects of Pterokaurane R vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing any adverse effects. At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. These findings suggest that while Pterokaurane R has therapeutic potential, careful consideration of dosage is essential to avoid toxicity .
Metabolic Pathways
Pterokaurane R is involved in several metabolic pathways, primarily those related to inflammation and oxidative stress. It interacts with enzymes such as COX-2 and NOS, influencing the production of metabolites like PGE2 and NO. Additionally, Pterokaurane R affects the metabolic flux of these pathways, leading to reduced levels of pro-inflammatory metabolites. The compound also interacts with cofactors such as NADPH, which are essential for the activity of NOS .
Transport and Distribution
Within cells and tissues, Pterokaurane R is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, which facilitate its distribution throughout the body. The compound accumulates in tissues with high levels of inflammation, such as the brain and liver, where it exerts its therapeutic effects. The transport and distribution of Pterokaurane R are crucial for its bioavailability and efficacy .
Subcellular Localization
Pterokaurane R is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, Pterokaurane R helps to reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS). This subcellular localization is essential for its role in protecting cells from inflammation-induced damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol involves the extraction of ent-kaurane diterpenoids from the roots of Pteris multifida using an 80% methanolic extract . The isolation process includes various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The focus remains on laboratory-scale extraction and purification methods to obtain the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions: (1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions to introduce different functional groups into the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of this compound .
Scientific Research Applications
(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: this compound exhibits significant anti-neuroinflammatory activity by inhibiting nitric oxide production in lipopolysaccharide-activated microglia cells. This makes it a valuable tool for studying neuroinflammatory pathways and potential treatments for neurodegenerative diseases.
Comparison with Similar Compounds
(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol is part of a broader class of ent-kaurane diterpenoids, which includes compounds such as pterokaurane M₁ 2-O-β-d-glucopyranoside, 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-d-glucopyranoside, and 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-d-glucopyranoside . These compounds share similar structural features and biological activities but differ in their specific functional groups and degrees of hydroxylation. This compound stands out due to its unique combination of hydroxyl groups, which contribute to its distinct anti-neuroinflammatory properties.
Properties
IUPAC Name |
(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIMVMNHKVTJLO-JULPPZSOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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